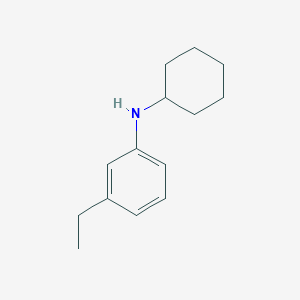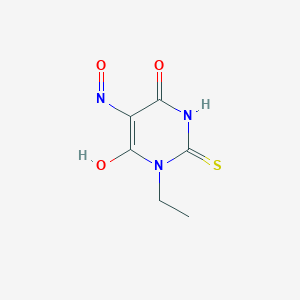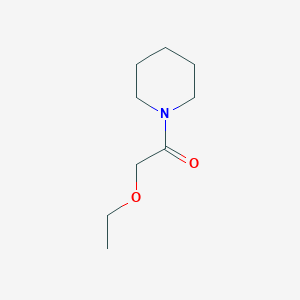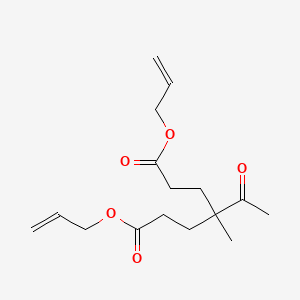
Didodecyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl oxalate is an organic compound with the molecular formula C26H50O4 It is an ester derived from oxalic acid and dodecanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl oxalate can be synthesized through the esterification reaction between oxalic acid and dodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Didodecyl oxalate undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and dodecanol.
Transesterification: New esters and dodecanol.
Reduction: Dodecanol and other alcohol derivatives.
Scientific Research Applications
Didodecyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research on this compound includes its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of didodecyl oxalate primarily involves its hydrolysis to release oxalic acid and dodecanol. The oxalic acid can then participate in various biochemical pathways, while dodecanol can act as a surfactant or emulsifying agent. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Dioctyl oxalate: Another ester of oxalic acid, but with shorter alkyl chains.
Didecyl oxalate: Similar structure but with decyl groups instead of dodecyl groups.
Dimethyl oxalate: A simpler ester with methyl groups.
Uniqueness: Didodecyl oxalate is unique due to its longer alkyl chains, which impart greater hydrophobicity and chemical stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable compounds.
Properties
CAS No. |
5132-19-4 |
|---|---|
Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
didodecyl oxalate |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
KYBDAUNESKLXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



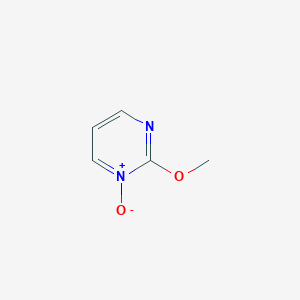
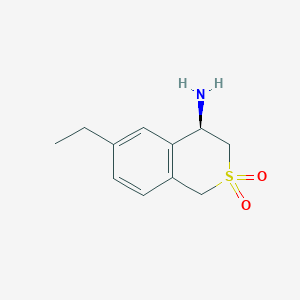

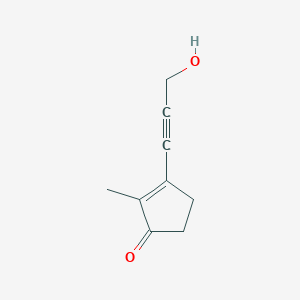
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
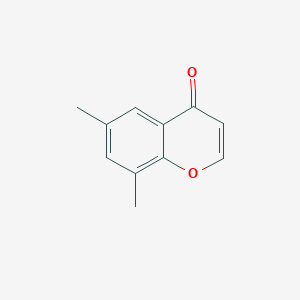
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)

